molecular formula C17H21N3O7 B1204483 [(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

[(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Cat. No.: B1204483
M. Wt: 379.4 g/mol
InChI Key: YJHYHDSHHWKEIS-LHRDQQHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate involves multiple steps, including the formation of the azireno and pyrroloindole rings. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of hydroxy and methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The hydrogen atoms in the structure can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to create new products with specific functionalities.

Mechanism of Action

The mechanism of action of [6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate involves its interaction with molecular targets through various pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate lies in its specific arrangement of functional groups and ring structures. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C17H21N3O7

Molecular Weight

379.4 g/mol

IUPAC Name

[(4S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8?,9-,15?,17?/m0/s1

InChI Key

YJHYHDSHHWKEIS-LHRDQQHYSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4C(C3(C2COC(=O)N)OC)N4)OCCO

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO

Synonyms

7-(2-hydroxyethoxy)mitosane
BMY 25551
BMY-25551

Origin of Product

United States

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